

Tebufenpyrad sampling and preparation for residue analysis

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Compound Focus: Tebufenpyrad

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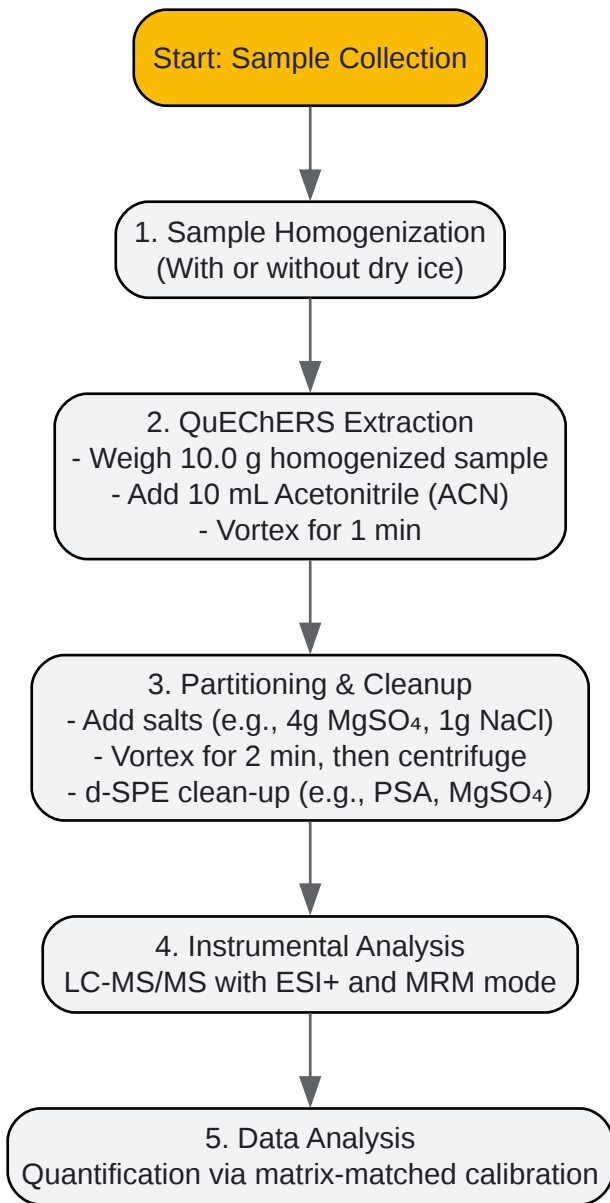
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Tebufenpyrad Residue Analysis: Overview & Workflow

Tebufenpyrad is a pyrazolecarboxamide acaricide and insecticide that acts as a mitochondrial electron transport inhibitor (METI) [1]. It is used to control mites on various crops, and its residue analysis is crucial for food safety compliance [2].

The general analytical workflow, from sample collection to instrumental analysis, can be summarized as follows. This process integrates common steps from multiple research studies [3] [1] [2].



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Detailed Experimental Protocols

Sample Collection and Preparation

- **Sampling:** Collect a minimum of **1 kg** of the crop sample (e.g., fruits, leaves) to ensure representativeness, as per standard sampling directives [3]. For dissipation studies, collect samples at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10 days after application) [2].

- **Sample Pre-treatment:** Fresh samples should be homogenized using a blender. To stabilize the matrix and facilitate grinding, **add dry ice** during homogenization [2]. The homogenized samples should be stored frozen (e.g., at -20 °C) until analysis [3] [2].

QuEChERS-Based Extraction and Cleanup

The following table summarizes a validated QuEChERS method suitable for **tebufenpyrad** [3] [1] [2].

Step	Parameter	Description
Weighing	Sample Amount	Accurately weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
	Solvent	Add 10 mL of acetonitrile (ACN) .
Extraction	Process	Vortex vigorously for 1 minute .
	Salts	Add a salt mixture typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate [3].
Partitioning	Process	Shake vigorously for 2 minutes , then centrifuge (e.g., 4000-6000 rpm for 5-10 min).
	Sorbents	Transfer an aliquot (e.g., 1-4 mL) of the upper ACN layer to a tube containing 150 mg MgSO₄ and 25 mg PSA [1].
Clean-up (d-SPE)	Process	Vortex for 1 minute , then centrifuge. The supernatant is ready for analysis.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurate quantification. The parameters below are compiled from recent studies [3] [1].

Component	Parameter	Description / Setting
Liquid Chromatography	Column	Reversed-phase C18 column (e.g., 250 x 4.6 mm, 4 μ m) [3].

| | Mobile Phase | **A:** Water/Methanol (95:5) with 0.1% formic acid/5mM ammonium formate. **B:** Methanol/Water (95:5) with 0.1% formic acid/5mM ammonium formate [3]. | | Gradient | Gradient elution from 5% B to 95% B over 10-13 minutes. | | Flow Rate | 0.3 mL/min [3]. | | Injection Volume | 2 μ L [3]. | | **Mass Spectrometry** | Ionization | Electrospray Ionization (ESI) in **positive mode**. | | Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). | | Precursor Ion (Q1) | To be determined by instrument tuning. | | Product Ions (Q2) | To be determined by instrument tuning. |

Method Validation & Residue Data

Method validation ensures reliability, and monitoring residue levels in crops is key to risk assessment.

Method Validation Parameters

The following table compiles typical acceptance criteria for a validated method, as demonstrated in recent analyses [1].

Parameter	Result / Acceptable Criteria
Linearity	Correlation coefficient (r^2) of ≥ 0.999 in a range of 0.005–0.5 mg/kg [1].
Recovery	Rates of 94.5–111.1% [1], or 82.0–115.9% [2].
Relative Standard Deviation (RSD)	Typically < 20% (often below 6.8%) [1].
Limit of Quantification (LOQ)	0.01 mg/kg is commonly achieved [1].

Residue Findings and Dissipation

Studies on various crops show how **tebufenpyrad** residues decrease over time, which is critical for establishing safe pre-harvest intervals.

Crop	Initial Deposit (Day 0)	Biological Half-life	Pre-harvest Interval (PHI)	Reference
Angelica Leaves	Measured	3.0 - 4.2 days	To be set based on PHRL*	[1]
Aster Scaber	Measured	3.8 - 4.2 days	7 days	[2]
Perilla Leaves	Measured	-	14 days	[4]

*PHRL: Pre-Harvest Residue Limit. A PHRL could not be established for **tebufenpyrad** in angelica leaves due to high residue levels close to the harvest date, suggesting a need to re-evaluate usage guidelines [1].

Key Considerations for Researchers

- **Matrix Effects:** Citrus fruits and other complex matrices can cause significant signal suppression or enhancement in LC-MS/MS. Using **matrix-matched calibration standards** is essential for accurate quantification [5] [1].
- **Analyte Stability:** To improve the stability of the final extract during storage, consider **acidifying it** with a small volume of formic acid [3].
- **Regulatory Context:** The European Food Safety Authority (EFSA) has recently assessed confirmatory data for **tebufenpyrad**. Maximum Residue Levels (MRLs) for several crops (e.g., **0.3 mg/kg for peaches and apricots, 0.05 mg/kg for blackberries and dewberries**) have been confirmed or revised, and the updated consumer risk assessment indicated no intake concerns [6].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodological steps, feel free to ask.

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